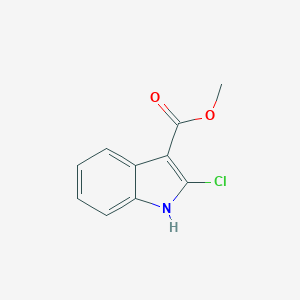

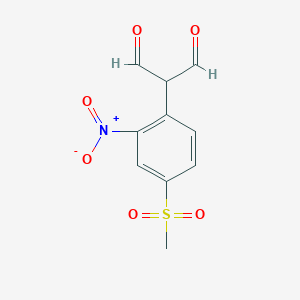

Methyl 2-chloro-1H-indole-3-carboxylate

Vue d'ensemble

Description

“Methyl 2-chloro-1H-indole-3-carboxylate” is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The indole moiety is well-known as a superlative framework in many natural products and synthetic pharmaceuticals .

Synthesis Analysis

The synthesis of indole derivatives, including “Methyl 2-chloro-1H-indole-3-carboxylate”, often involves the use of commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .Molecular Structure Analysis

The molecular structure of “Methyl 2-chloro-1H-indole-3-carboxylate” is confirmed by 1H and 13C spectroscopic means as well as by high-resolution mass spectrometry . The indole nucleus is a very widespread motif used in drug discovery and found in many pharmacologically active compounds .Chemical Reactions Analysis

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The synthetic strategies of indole 2 and 3-carboxamide derivatives, the type, and mode of interaction of these derivatives against HLGP, HIV-1, renin enzyme, and structure–activity studies of these compounds were investigated .Applications De Recherche Scientifique

Chemical Transformations and Reactions

Methyl 2-chloro-1H-indole-3-carboxylate and its derivatives are involved in various chemical transformations. For instance, they can be converted into tetrahydro, dihydro, and dehydro esters using N-bromosuccinimide, with subsequent reactions leading to different bromo and chloro compounds (Irikawa et al., 1989). Additionally, these compounds can undergo carboxylation, ethoxycarbonylation, and carbamoylation with the aid of Me2AlCl to yield various indole-3-carboxylic acids and derivatives (Nemoto et al., 2016).

Synthesis and Structural Investigations

The synthesis of methyl indole-3-carboxylate derivatives is a significant area of research. Efficient procedures have been developed for synthesizing these derivatives using cross-dehydrogenative coupling (Akbari & Faryabi, 2023) and microwave-assisted synthesis via palladium-catalyzed heterocyclization (Bellavita et al., 2022). These methods have been noted for their high yields and regioselectivity.

Anticancer Potential

Some methyl indole-3-carboxylate derivatives have shown potential as anticancer agents. For example, certain derivatives have inhibited the growth of melanoma, renal, and breast cancer cell lines, highlighting their significance in cancer research (Niemyjska et al., 2012).

Thermodynamic Properties

The thermodynamic properties of alkyl 1H-indole carboxylate derivatives, including methyl 1H-indole-3-carboxylate, have been studied, revealing insights into their enthalpies of formation and sublimation (Carvalho et al., 2016).

Fluorescence and Photophysical Studies

Methyl 3-arylindole-2-carboxylates have been investigated for their fluorescence properties, suggesting their potential use as fluorescent probes. These studies have revealed how different substituents and solvents affect their fluorescence quantum yields (Queiroz et al., 2007).

Antimalarial Research

Indole-3-carboxylate derivatives, such as 11-chloro-5-methyl-5H-indolo(2,3-b)quinolines, have been synthesized from indole-3-carboxylate and studied for their potential as antimalarial agents (Wang et al., 2014).

Antibacterial Activities

Research into indole-3-carboxylic acid derivatives has also explored their antibacterial activities. For example, some derivatives have shown inhibitory activities against bacteria like Staphylococcus aureus and Bacillus subtilis (Carrasco et al., 2020).

Propriétés

IUPAC Name |

methyl 2-chloro-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)8-6-4-2-3-5-7(6)12-9(8)11/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODYXZOJWGXFSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598951 | |

| Record name | Methyl 2-chloro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-chloro-1H-indole-3-carboxylate | |

CAS RN |

152812-42-5 | |

| Record name | Methyl 2-chloro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one](/img/structure/B175381.png)

![Ethyl 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B175400.png)